molecular formula C10H9NO2 B8652243 5-hydroxy-6-methyl-2H-isoquinolin-1-one

5-hydroxy-6-methyl-2H-isoquinolin-1-one

Cat. No.: B8652243
M. Wt: 175.18 g/mol
InChI Key: BNHHFOKILAPBHT-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-6-methyl-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a methyl-substituted phenylalanine derivative, which undergoes cyclization and subsequent hydroxylation.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, optimized for yield and purity. These methods may include catalytic hydrogenation, oxidation, and other standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents, acids, or bases depending on the desired substitution.

Major Products

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-6-methyl-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, known for its wide range of biological activities.

    6-Methylisoquinoline: A methylated derivative with similar properties.

    5-Hydroxyisoquinoline: A hydroxylated derivative with distinct biological activities.

Uniqueness

5-Hydroxy-6-methylisoquinolin-1(2H)-one is unique due to the presence of both hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-hydroxy-6-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(9(6)12)4-5-11-10(8)13/h2-5,12H,1H3,(H,11,13)

InChI Key

BNHHFOKILAPBHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Amino-6-methylisoquinolin-1(2H)-one (2.00 g, 11.48 mmol) was dissolved in sulfuric acid (24.3 mL, 287 mmol) (75%, 35 mL). The solution was cooled to 0° C. then a solution of sodium nitrite (12.1 mmol) in sulfuric acid (5 mL) was added dropwise over 15 min. The resulting solution was stirred at 0° C. for 45 min and then the reaction mixture was heated to 70° C. and stirred for 16 h. The reaction mixture was cooled in an ice bath for 15 min, then 100 g of ice was added. The mixture was filtered. The filter cake was washed with water for 4 times until the filtrate became neutral by pH paper. The filter cake was air dried to give 5-hydroxy-6-methylisoquinolin-1(2H)-one as a dark gray solid (1.39 g, 69% yield). MS (ESI, pos. ion) m/z: 176 [M+H]+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
solvent
Reaction Step One
Quantity
12.1 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Amino-6-methylisoquinolin-1(2H)-one (1.00 g, 5.74 mmol) was dissolved in 75% sulfuric acid (18.2 ml). Mixture cooled to 0° C. and treated with a solution of sodium nitrite (0.416 g, 6.03 mmol) in concentrated sulfuric acid (2.28 ml). After the mixture had been stirred for 1 hour at this temperature, water (36.0 ml) was added and the mixture warmed to 65° C. overnight. The mixture was then diluted with 150 mL water. The resulting precipitate was filtered and washed with an additional portion of water and Et2O. A brown solid was collected: 5-hydroxy-6-methylisoquinolin-1(2H)-one (0.860 g, 85.5% yield). MS (M+H)+ 176.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One
Quantity
0.416 g
Type
reactant
Reaction Step Two
Quantity
2.28 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
36 mL
Type
solvent
Reaction Step Four

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